2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

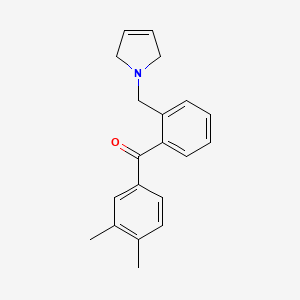

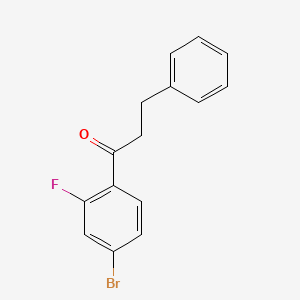

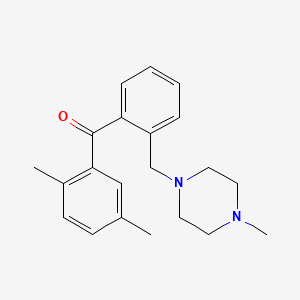

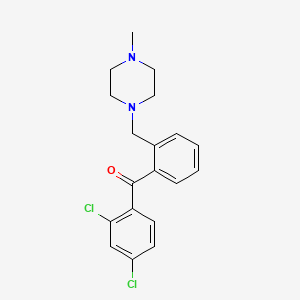

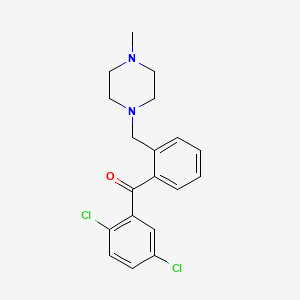

2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS . It has a molecular weight of 325.3 g/mol. The compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is 1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.科学的研究の応用

Microwave- and Ultrasound-Assisted Semisynthesis

- Researchers found a practical method for semisynthesis of natural methoxylated propiophenones by reacting phenylpropenes with catalytic palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This study highlights the efficiency of microwave and ultrasound heating in these reactions (Joshi, Sharma, & Sinha, 2005).

Electrophilic Trisubstituted Ethylenes

- A study on electrophilic trisubstituted ethylenes, including 2,3-dichlorophenyl, explored the copolymerization with styrene. These compounds, with their high glass transition temperatures, indicated substantial chain mobility reduction due to their high dipolar character (Kim et al., 1999).

Chlorination of Propiophenone

- Chlorination of propiophenone, which is related to 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone, in aqueous alkali, led to the formation of 2-phenylglyceric acid. This study demonstrates an unexpected process in the chlorination and oxidation of propiophenone (Cossar, Lu, & January, 1991).

Synthesis of 2,3-Dihydroselenophene

- The synthesis of 2,3-dihydroselenophene derivatives from homopropargyl selenides, employing electrophiles like I2, ICl, and PhSeBr, used DDQ for dehydrogenation, demonstrating the versatility of this compound in complex organic syntheses (Schumacher et al., 2010).

Enantioselective Oxidation

- In a study focusing on the stereoselective oxidation of optically active titanium enolates derived from propiophenone, researchers used dimethyldioxirane and 3-phenyl-2-phenylsulfonyloxaziridine as oxidants. This research contributes to the understanding of enantioselective synthesis in organic chemistry (Adam & Prechtl, 1994).

Novel Calcium Antagonists

- A study on calcium antagonists synthesized analogues with potent activity to evaluate their effect on coronary blood flow, demonstrating the therapeutic potential of compounds related to 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone (Kato et al., 1999).

作用機序

The mechanism of action for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used for research and not intended for human or veterinary use.

Safety and Hazards

特性

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)13-3-2-4-14(17)16(13)18/h2-6,8-9H,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDAQUSRJCKQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644396 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone | |

CAS RN |

898781-67-4 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)